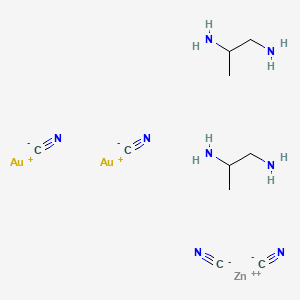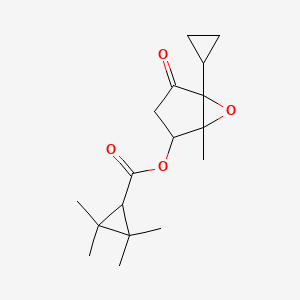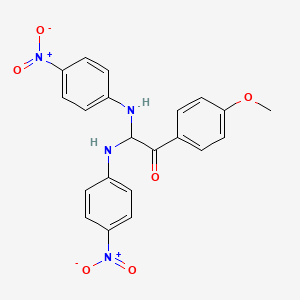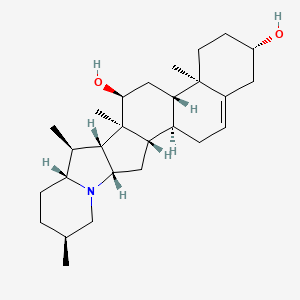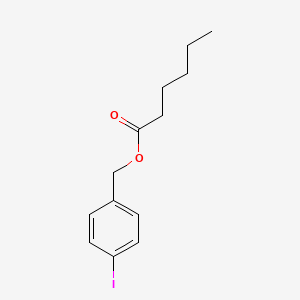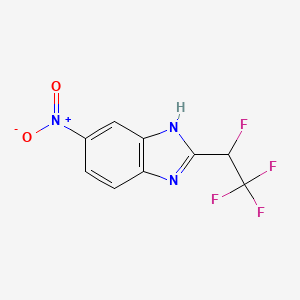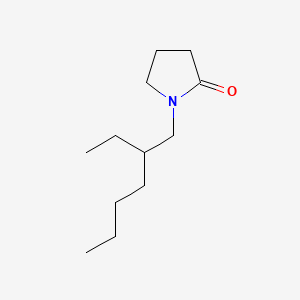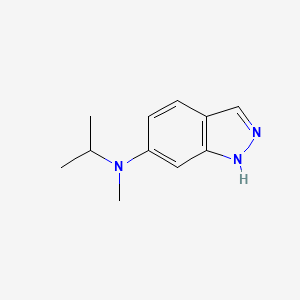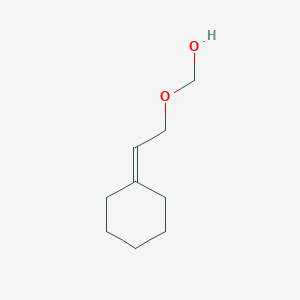![molecular formula C13H16N2O4 B13786554 3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide](/img/structure/B13786554.png)
3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide typically involves the formation of the pyrrolidine ring followed by functionalization. One common method involves the cascade reactions of N-substituted piperidines, which include the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions often require specific oxidants and additives to achieve the desired selectivity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow synthesis techniques and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including as a potential drug candidate for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring but differ in their functional groups and overall structure.
Uniqueness
What sets 3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide apart is its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its dihydroxy and oxo groups, along with the phenylpropanamide moiety, provide a distinct profile that can be exploited for specific applications in medicinal chemistry and other fields .
Properties
Molecular Formula |
C13H16N2O4 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-[(2S)-3,4-dihydroxypyrrolidin-2-yl]-3-oxo-N-phenylpropanamide |
InChI |
InChI=1S/C13H16N2O4/c16-9(12-13(19)10(17)7-14-12)6-11(18)15-8-4-2-1-3-5-8/h1-5,10,12-14,17,19H,6-7H2,(H,15,18)/t10?,12-,13?/m1/s1 |
InChI Key |
IZTMXNSJSUPELI-YXMLORGKSA-N |
Isomeric SMILES |
C1C(C([C@H](N1)C(=O)CC(=O)NC2=CC=CC=C2)O)O |
Canonical SMILES |
C1C(C(C(N1)C(=O)CC(=O)NC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


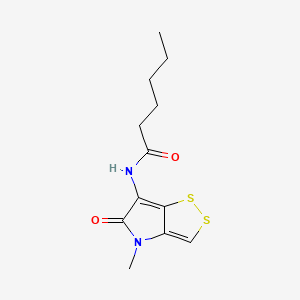
![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-](/img/structure/B13786480.png)
![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)
